molecular formula C2H3Br<br>CH2=CHBr<br>C2H3B B1203149 Vinyl bromide CAS No. 593-60-2

Vinyl bromide

Cat. No.: B1203149
CAS No.: 593-60-2
M. Wt: 106.95 g/mol
InChI Key: INLLPKCGLOXCIV-UHFFFAOYSA-N
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Description

Workers may be occupationally exposed to vinyl bromide via inhalation during its manufacture or use. Acute (short-term) and chronic (long-term) studies indicate that the liver is the primary target organ following inhalation exposure to this compound in humans and animals. In high concentrations, this compound may produce dizziness, disorientation, and sleepiness in humans. Acute exposure of rats to very high concentrations via inhalation has showed liver and kidney damage and neurological effects. Chronic inhalation exposure primarily damages the liver, causing foci in the liver of rats. This compound has been shown to be a potent carcinogen in rats exposed by inhalation, producing liver angiosarcomas. EPA has classified this compound as a Group B2, probable human carcinogen.
Boiling point 60°F. Liquid at low ambient temperatures. Specific gravity 1.51. A suspected carcinogen. Under exposure to fire or heat containers may rupture violently and rocket.
Bromoethene is a monohaloethene and a bromoalkene.

Scientific Research Applications

  • Applications in Metal-Catalyzed Cross-Coupling Reactions : Vinyl bromides are significant in organic synthesis, particularly as intermediates for carbon-carbon and carbon-hetero atom bond formation in transition metal-catalyzed coupling reactions (Kuang Chun-xiang, 2009).

  • Radical Vinylation of Dioxolanes and N-Acylpyrrolidines : The radical vinylation of 1,3-dioxolanes and N-acylpyrrolidines using vinyl bromides with an electron-withdrawing substituent at the β-position was explored, resulting in good yields of 2-vinyl-1,3-dioxolanes and 2-vinyl-N-acylpyrrolidines (Takashi Kippo et al., 2014).

  • Carcinogenic Potential : A study on newborn rats indicated the oncogenic potential of vinyl bromide on hepatocytes, suggesting its relevance in toxicology and carcinogenicity research (H. Bolt, R. Laib, G. Stöckle, 2004).

  • Synthesis of Vinyl Iodides from Vinyl Bromides : This research demonstrates the conversion of vinyl bromides to vinyl iodides using a nickel catalyst, indicating its role in synthetic chemistry (TakagiKentaro et al., 1978).

  • Hydrodebromination via Visible Light Catalysis : A study on the hydrodebromination reaction of 1,1-dibromoalkenes via visible light catalysis, leading to the formation of various structurally different vinyl bromides, highlights its application in organic synthesis and pharmaceuticals (Wen‐Hua Sun et al., 2020).

  • Use in Polymerization Processes : Vinyl bromides are utilized in the generation of carbon-centered radicals for the radical polymerization of functionalized vinyl monomers, with implications in material science (G. Miyake, Jordan C Theriot, 2014).

  • Gas Permeation in Plasma-Polymerized this compound : This study focuses on the polymerization of this compound on rubber substrates in a plasma environment, exploring its characteristics in terms of gas permeability (J. Csernica, M. Prince, 1993).

Mechanism of Action

Target of Action

Vinyl bromide, an organobromine compound with the formula CH2=CHBr , is primarily used as a reagent and a comonomer . The primary targets of this compound are the liver and kidneys, as indicated by acute and chronic studies following inhalation exposure .

Mode of Action

This compound interacts with its targets primarily through strong-field ionization . It can also form neutral valence excited-state this compound through a multiphoton process . The interaction with the strong field primarily results in the population of the first three cationic states . The D3 state is characterized by an ultrafast dissociation of the molecule via C–Br bond rupture within 100 fs .

Biochemical Pathways

This compound plays a significant role in the construction of polysubstituted alkenes through transition metal-catalyzed C–C cross-coupling reactions . It can also undergo reactions such as bromination or substitution . For instance, it can react with magnesium to give the corresponding Grignard reagent CH2=CHMgBr .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It’s known that this compound is a colorless gas at room temperature and is insoluble in water . These properties may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve damage to the liver and kidneys . In high concentrations, it may produce neurological effects such as dizziness and disorientation . This compound has also been shown to be a potent carcinogen in rats exposed by inhalation, producing liver ang

Safety and Hazards

Vinyl bromide is a flammable gas and may cause burns of eyes, skin, and mucous membranes . It reacts violently with water and containers may explode when heated . Vapors may form explosive mixtures with air . In high concentrations, this compound may produce dizziness, disorientation, and sleepiness in humans .

Future Directions

There are ongoing research efforts to find green alternatives to vinyl bromide for the synthesis of monosubstituted alkenes via transition-metal-catalyzed reactions . Additionally, research is being conducted on the reaction dynamics of vibrationally excited this compound .

Biochemical Analysis

Biochemical Properties

Vinyl bromide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is metabolized in the liver by cytochrome P450 enzymes, specifically CYP2E1, to form reactive intermediates such as bromoethylene oxide and 2-bromoacetaldehyde . These intermediates can bind to DNA and proteins, leading to mutagenesis and carcinogenesis . The interactions of this compound with these biomolecules are primarily covalent, resulting in the formation of adducts that can disrupt normal cellular functions.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It primarily targets the liver, where it induces hepatotoxicity and carcinogenesis . Exposure to this compound can lead to liver angiosarcomas, a type of cancer, in animal models . Additionally, this compound can cause oxidative stress, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism . These changes can result in cellular dysfunction and contribute to the compound’s carcinogenic potential.

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates . These intermediates can bind to DNA, causing mutations, and to proteins, leading to enzyme inhibition or activation . The binding interactions are covalent, resulting in the formation of stable adducts that can disrupt normal cellular processes. This compound can also induce oxidative stress, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard conditions but can degrade over time, especially when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent liver damage and carcinogenic effects . The compound’s stability and degradation products can influence its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild liver damage, while higher doses can lead to severe hepatotoxicity and carcinogenesis . Threshold effects have been observed, with significant toxic and adverse effects occurring at concentrations above 10 ppm . Chronic exposure to high doses of this compound can result in liver angiosarcomas and other cancers in animal models .

Metabolic Pathways

This compound is metabolized primarily in the liver through the cytochrome P450 enzyme system, particularly CYP2E1 . The metabolic pathway involves the oxidation of this compound to bromoethylene oxide, which can rearrange to form 2-bromoacetaldehyde . These reactive intermediates can bind to DNA and proteins, leading to mutagenesis and carcinogenesis. The metabolism of this compound can also affect metabolic flux and alter metabolite levels in the liver .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion due to its lipophilic nature . Once inside the cells, it can interact with various biomolecules, including transporters and binding proteins. The distribution of this compound within tissues is influenced by its chemical properties and the presence of specific transporters that facilitate its uptake and accumulation .

Subcellular Localization

The subcellular localization of this compound and its metabolites is primarily within the liver cells, where it exerts its toxic effects . The reactive intermediates formed during its metabolism can localize to the nucleus and other organelles, leading to DNA and protein adduct formation . These interactions can disrupt normal cellular functions and contribute to the compound’s carcinogenic potential. The localization of this compound within specific cellular compartments is influenced by its chemical properties and the presence of targeting signals that direct it to particular organelles .

Properties

IUPAC Name

bromoethene
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InChI

InChI=1S/C2H3Br/c1-2-3/h2H,1H2
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InChI Key

INLLPKCGLOXCIV-UHFFFAOYSA-N
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Canonical SMILES

C=CBr
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Molecular Formula

C2H3Br, Array
Record name VINYL BROMIDE, STABILIZED
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Related CAS

25951-54-6
Record name Poly(vinyl bromide)
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DSSTOX Substance ID

DTXSID8021432
Record name Vinyl bromide
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Molecular Weight

106.95 g/mol
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Physical Description

Boiling point 60 °F. Liquid at low ambient temperatures. Specific gravity 1.51. A suspected carcinogen. Under exposure to fire or heat containers may rupture violently and rocket., Colorless gas or liquid (below 60 degrees F) with a pleasant odor; Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization; [NIOSH], COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas or liquid (below 60 °F) with a pleasant odor., Colorless gas or liquid (below 60 °F) with a pleasant odor. [Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization.]
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Boiling Point

60.4 °F at 760 mmHg (NTP, 1992), 15.8 °C @ 760 mm Hg, 15.6 °C, 60.4 °F, 60 °F
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Flash Point

less than 18 °F (NTP, 1992), Flash point <18 °F, ... No flash point by standard tests in air ... ., Flammable gas, <18 °F, NA (Gas)
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Solubility

Insoluble (NTP, 1992), Soluble in chloroform, ethanol, ether, acetone, and benzene, Insol in water @ 20 °C, Solubility in water: none, Insoluble
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Density

1.49 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4933 @ 20 °C, Relative density (water = 1): 1.49, 1.49 (liquid at 60 °F), 1.49 (Liquid at 60 °F), 3.79(relative gas density)
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Vapor Density

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 3.7, 3.79
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Vapor Pressure

895 mmHg at 68 °F (NTP, 1992), 1,033 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 119, 1.4 atm
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Mechanism of Action

Simple epoxides such as ethylene oxide, propylene oxide, epichlorohydrin and glycidol are mutagenic and carcinogenic compounds that are important industrial chemicals. Mutagenic and carcinogenic epoxides can also be formed metabolically from Industrially important compounds such as alkenes (ethylene, butadiene, propylene and styrene), vinyl halides (vinyl chloride and vinyl bromide) and other vinyl monomers (acrylonitrile and acrylamide). Simple epoxides react with nucleosides and DNA predominantly by the SN2 mechanism at the most nucleophilic sites (ring nitrogens) in DNA to form 2-hydroxy-2-alkyl adducts. The major hydroxyalkyl adducts that form at N7 of deoxyguanosine and N3 of deoxyadenosine are chemically unstable owing to the presence of a charged quaternary nitrogen at the site of alkylation, and they depurinate spontaneously to remove the charge, forming potentially mutagenic abasic sites. Hydroxyalkylation at N1 of deoxyadenosine and N3 of deoxycytidine also results in the production of charged, unstable species because the pKa increases dramatically after alkylation. The charge can be lost from these adducts by the formation of cyclic adducts, which occurs when there is a good leaving group on the hydroxyalkyl side-chain. Most simple epoxides remove the charge on hydroxyalkyl adducts at N1 of deoxyadenosine and N3 of deoxyxytidine by competitive rearrangements, such as hydrolytic deamination, to form 1-hydroxyalkyl-deoxyinosine and 3-hydroxyalkyl-deoxyuridine adducts and Dimroth rearrangement to form N6-hydroxyalkyl-deoxyadenosine adducts. These rearrangements are facilitated intramolecularly by the formation of cyclic intermediates, with the participation of the hydroxyl group of the hydroxyalkyl side-chain. These adducts are uncharged, stable and potentially mutagenic and are likely to contribute to the biological activity of simple epoxides.
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Color/Form

Gas under normal atmospheric conditions, colorless liquid under pressure, Colorless gas or liquid (below 60 degrees F) [Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization].

CAS No.

593-60-2, 4666-78-8
Record name VINYL BROMIDE, STABILIZED
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Melting Point

-219.1 °F (NTP, 1992), -137.8 °C, -139.5 °C, -219 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyl bromide
Reactant of Route 2
Vinyl bromide
Reactant of Route 3
Vinyl bromide
Reactant of Route 4
Vinyl bromide
Customer
Q & A

Q1: What is the molecular formula, weight, and structure of vinyl bromide?

A1: this compound has the molecular formula C2H3Br and a molecular weight of 106.965 g/mol. Its structure comprises a two-carbon unit with a double bond, with one of the carbons attached to a bromine atom.

Q2: What spectroscopic data are available for this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound. These include:- High-resolution electron energy loss spectroscopy (HREELS): This technique has been used to investigate the adsorption states and reactions of this compound on silicon surfaces. []- Time-resolved Fourier transform infrared (TRFTIR) emission spectroscopy: This technique has provided insights into the photolysis products of this compound and their vibrational relaxation dynamics. []- Photoelectron spectroscopy: This method has been used to study the photoionization and photodissociation processes of this compound. []- Quadrupole coupling constant analysis: This approach, coupled with other spectroscopic data, has been used to derive parameters for molecular orbital calculations of this compound. []

Q3: Why is this compound considered a valuable building block in organic synthesis?

A3: this compound serves as a versatile precursor for constructing complex molecules due to its ability to participate in various metal-catalyzed cross-coupling reactions. []

Q4: How can this compound be used to synthesize trisubstituted (E)-vinyl bromides?

A4: Trisubstituted (E)-vinyl bromides can be effectively synthesized through a two-step process:1. Bromination: α,β-unsaturated lactones are brominated.2. Hydrolytic Fragmentation: The resulting dibrominated lactones undergo hydrolytic fragmentation to yield the desired trisubstituted (E)-vinyl bromides. This strategy has proven particularly useful in synthesizing intermediates for natural products like tedanolide. []

Q5: What alternative method exists for synthesizing trisubstituted vinyl bromides with control over stereochemistry?

A5: A Friedel-Crafts-type addition of alkynes to oxocarbenium ions provides a stereoselective route to trisubstituted vinyl bromides. []

Q6: Can this compound be used to synthesize vinylphosphonate-linked RNA?

A6: Yes, this compound plays a crucial role in synthesizing vinylphosphonate-linked RNA. 1. Nucleosides with this compound Functionality: Starting from alpha-D-glucose, a series of reactions are performed to introduce a this compound group at the 5' position of nucleosides. 2. Coupling with H-Phosphonates: These modified nucleosides are coupled with H-phosphonates under palladium-catalyzed conditions to yield the desired vinylphosphonate-linked dinucleotides. This approach holds significant potential for developing novel RNA analogues with potential therapeutic applications. []

Q7: How can this compound be used in the synthesis of pumiliotoxin alkaloids?

A7: Palladium-catalyzed intramolecular Heck cyclization of vinyl bromides provides access to indolizidines, structural motifs found in pumiliotoxin alkaloids. Interestingly, this reaction involves an inversion of stereochemistry at the trisubstituted double bond, potentially proceeding through a cyclopropyl intermediate. []

Q8: How is computational chemistry employed to study this compound reactions?

A8: Computational chemistry plays a vital role in understanding the reaction dynamics of this compound.- Potential Energy Surfaces: Ab initio calculations are used to construct potential energy surfaces, enabling the exploration of reaction pathways and the identification of transition states. [, , ]- Molecular Dynamics Simulations: Classical trajectory calculations on these potential energy surfaces provide insights into the energy disposal among reaction products and help understand the factors influencing reaction rates. [, , , ]- Neural Networks: Neural networks have been successfully employed to create accurate representations of complex potential energy surfaces for this compound, enabling more efficient and extensive molecular dynamics simulations. [, , ]

Q9: What insights have been gained from computational studies on this compound decomposition?

A9: Computational studies have revealed intricate details about the decomposition pathways of this compound:- Competition between Pathways: this compound can decompose through multiple pathways, including three-center and four-center HBr elimination and C-Br bond scission. [, ]- Statistical vs. Non-statistical Dynamics: Molecular dynamics simulations, coupled with statistical rate theory calculations, have provided insights into the factors influencing the competition between these pathways and the extent to which this compound decomposition adheres to statistical behavior. [, ]

Q10: How does the molecular environment influence this compound decomposition?

A10: Molecular dynamics simulations have shown that the presence of frictional interactions between this compound and its surroundings can significantly impact its decomposition pathways. These interactions affect the distribution of vibrational energy within the molecule, influencing the branching ratios for different decomposition channels. []

Q11: What are the recommended industrial exposure limits for this compound?

A11: Based on animal studies, it is recommended that repeated exposure of workers to this compound should not exceed 500 ppm. []

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